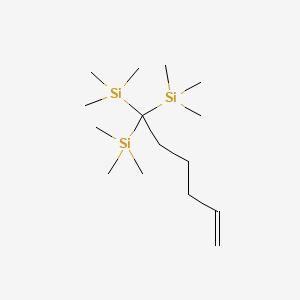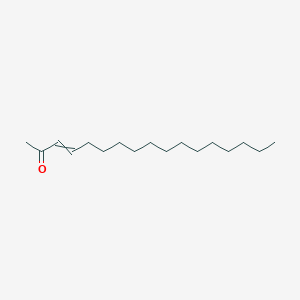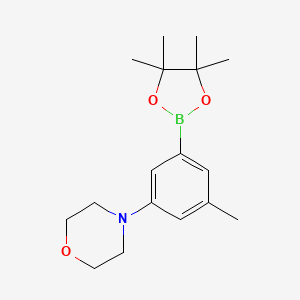
3,3'-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is a complex organic compound characterized by its unique structure, which includes a pentasulfane bridge and multiple chlorine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) typically involves the reaction of 3-chloro-2,2,4,4-tetramethylcyclobutan-1-one with a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to facilitate the formation of the pentasulfane bridge.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the cyclobutanone derivative, followed by chlorination and subsequent reaction with sulfur. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the pentasulfane bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the pentasulfane bridge, yielding simpler sulfur-containing compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) involves its interaction with molecular targets through its reactive functional groups. The pentasulfane bridge can undergo redox reactions, while the chlorine atoms can participate in substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Lacks the pentasulfane bridge, resulting in different chemical properties.
3,3’-(Disulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Contains a shorter sulfur bridge, affecting its reactivity and stability.
Uniqueness
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is unique due to its pentasulfane bridge, which imparts distinct chemical and physical properties. This feature makes it a valuable compound for various applications, particularly in fields requiring high thermal stability and specific reactivity.
Propiedades
Número CAS |
633303-53-4 |
|---|---|
Fórmula molecular |
C16H24Cl2O2S5 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
3-chloro-3-[(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutyl)pentasulfanyl]-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C16H24Cl2O2S5/c1-11(2)9(19)12(3,4)15(11,17)21-23-25-24-22-16(18)13(5,6)10(20)14(16,7)8/h1-8H3 |
Clave InChI |
VHHQEFBTQLCBNB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(C1(SSSSSC2(C(C(=O)C2(C)C)(C)C)Cl)Cl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)



![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)

![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)

